Furcelleran

Overview

Description

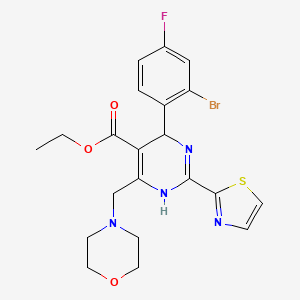

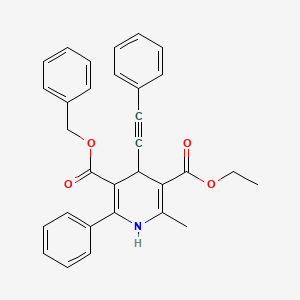

MRS1191 is a potent and selective antagonist of the A3 adenosine receptor. It has a KB value of 92 nM, a Ki value of 31.4 nM for the human A3 receptor, and an IC50 of 120 nM for CHO cells . This compound is widely used in scientific research due to its high selectivity and potency.

Scientific Research Applications

MRS1191 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a click chemistry reagent due to its alkyne group . In biology, it is used to study the A3 adenosine receptor and its role in various physiological processes. In medicine, MRS1191 is used to investigate the potential therapeutic applications of A3 adenosine receptor antagonists in conditions such as glaucoma and asthma . Additionally, it is used in the development of new drugs targeting the A3 adenosine receptor.

Mechanism of Action

Target of Action

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor . The A3 adenosine receptor is a G-protein coupled receptor that plays a role in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and neuroprotection .

Mode of Action

MRS-1191 acts by competitively binding to the A3 adenosine receptor, thereby inhibiting the receptor’s function . This inhibition prevents the activation of the receptor by its natural ligand, adenosine, and disrupts the downstream signaling pathways that are normally initiated upon receptor activation .

Biochemical Pathways

The A3 adenosine receptor is coupled to G proteins and its activation leads to a variety of intracellular responses. One of the key pathways involves the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP) and affects the activity of protein kinase A . MRS-1191, by antagonizing the A3 adenosine receptor, can prevent these changes and maintain the normal levels of cAMP and protein kinase A activity .

Result of Action

The antagonism of the A3 adenosine receptor by MRS-1191 can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of inflammation, blocking the A3 adenosine receptor can potentially reduce inflammatory responses .

Action Environment

The action, efficacy, and stability of MRS-1191 can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the specific characteristics of the target cells or tissues. For example, the presence of other drugs that also bind to the A3 adenosine receptor could potentially affect the efficacy of MRS-1191 .

Future Directions

Biochemical Analysis

Biochemical Properties

MRS-1191 interacts with the A3 adenosine receptor, a G protein-coupled receptor, in a highly selective manner . It demonstrates competitive binding in saturation binding studies using the agonist radioligand . The nature of these interactions involves the inhibition of adenylate cyclase and the stimulation of binding of guanosine 5’-O-(3-thiotriphosphate) to the associated G-proteins .

Cellular Effects

MRS-1191 has been shown to have significant effects on various types of cells, particularly those expressing the A3 adenosine receptor . It influences cell function by modulating the activity of the A3 adenosine receptor, which can impact cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of MRS-1191 involves its binding to the A3 adenosine receptor. This binding results in the inhibition of adenylate cyclase and the stimulation of guanosine 5’-O-(3-thiotriphosphate) binding to the associated G-proteins . This can lead to changes in gene expression and cellular responses .

Dosage Effects in Animal Models

The effects of MRS-1191 can vary with different dosages in animal models

Metabolic Pathways

MRS-1191 is involved in the adenosine receptor signaling pathway

Preparation Methods

The synthesis of MRS1191 involves several steps, including the formation of a dihydropyridine ring. The synthetic route typically starts with the condensation of an aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

MRS1191 undergoes various chemical reactions, including substitution and cycloaddition reactions. It contains an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups . Common reagents used in these reactions include copper catalysts and azide-containing compounds. The major products formed from these reactions are triazole derivatives, which are useful in various chemical and biological applications.

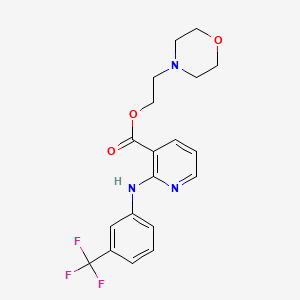

Comparison with Similar Compounds

MRS1191 is unique in its high selectivity and potency for the A3 adenosine receptor compared to other similar compounds. For instance, MRS1523 and MRS1334 are also A3 adenosine receptor antagonists, but they exhibit different affinities and selectivities . MRS1523 has a Ki value of 43.9 nM for the human A3 receptor, while MRS1334 shows incomplete inhibition of the receptor . Other similar compounds include MRS1220, MRE3008F20, PSB10, PSB-11, and VUF5574, which have varying degrees of activity and selectivity for the A3 adenosine receptor .

Properties

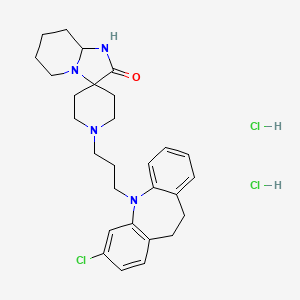

IUPAC Name |

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327856 | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185222-90-6, 9000-21-9 | |

| Record name | MRS 1191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furcelleran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.